5-nitrooxypentanoic Acid

Lipophilicity Caco-2 permeability ADME

5-Nitrooxypentanoic acid (CAS 74754-56-6, C5H9NO5) is a synthetic nitrooxy-alkanoic acid that functions as a stable organic nitrate. It serves specific roles in two distinct fields: as a chemical intermediate capable of releasing its nitrooxy-alkanoic acid moiety when conjugated to pharmacophores like salicylic acid to create gastro-sparing NO-donating NSAIDs, and as a validated ingredient in ruminant feed compositions for methane emission reduction.

Molecular Formula C5H9NO5
Molecular Weight 163.13 g/mol
CAS No. 74754-56-6
Cat. No. B8787865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-nitrooxypentanoic Acid
CAS74754-56-6
Molecular FormulaC5H9NO5
Molecular Weight163.13 g/mol
Structural Identifiers
SMILESC(CCO[N+](=O)[O-])CC(=O)O
InChIInChI=1S/C5H9NO5/c7-5(8)3-1-2-4-11-6(9)10/h1-4H2,(H,7,8)
InChIKeyMLVOHHYLVXZIBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Nitrooxypentanoic Acid: A C5 Nitrooxy-Alkanoic Acid NO-Donor Precursor for NSAID Conjugates and Agricultural Methane Mitigation


5-Nitrooxypentanoic acid (CAS 74754-56-6, C5H9NO5) is a synthetic nitrooxy-alkanoic acid that functions as a stable organic nitrate. It serves specific roles in two distinct fields: as a chemical intermediate capable of releasing its nitrooxy-alkanoic acid moiety when conjugated to pharmacophores like salicylic acid to create gastro-sparing NO-donating NSAIDs, and as a validated ingredient in ruminant feed compositions for methane emission reduction [1][2].

Why 5-Nitrooxypentanoic Acid Cannot Be Directly Substituted by Other Nitrooxy-Alkanoic Acids


Simple nitrooxy-alkanoic acids are not interchangeable building blocks. For NO-donor NSAID conjugates, the alkanoic acid chain length directly controls lipophilicity, serum stability, and consequently, the pharmacokinetic profile of the final prodrug. The hydrolysis half-life of the conjugate in human serum is dependent on the structure of the alkanoyl moiety [1]. For agricultural methane mitigation, the patent specifically claims 5-nitrooxypentanoic acid, indicating a functional specificity not guaranteed for its 4-carbon or 6-carbon homologs [2]. Substituting with a shorter or longer chain analog without equivalent performance data introduces significant pharmacokinetic and biological risk.

Quantitative Differentiation of 5-Nitrooxypentanoic Acid from Closest Analogs


Optimized Lipophilicity for Membrane Permeability vs. Shorter-Chain 4-Nitrooxybutanoic Acid and Longer-Chain 2-(Nitrooxy)hexanoic Acid

The lipophilicity of a nitrooxy-alkanoic acid intermediate is a key determinant of the final drug conjugate's passive membrane permeability. 5-nitrooxypentanoic acid has a predicted XLogP3-AA of 0.7 , positioning it between shorter and longer chain analogs, and offering a balanced lipophilicity profile for oral absorption of derived conjugates without the excessive lipophilicity that can hinder aqueous solubility.

Lipophilicity Caco-2 permeability ADME

Retained Class-Level Anti-Inflammatory Potency with Reduced Gastrotoxicity for Derived Salicylic Acid Conjugates

In the carrageenan-induced rat paw edema assay, salicylic acid conjugates of nitrooxy-alkanoic acids, a class to which 5-nitrooxypentanoic acid is a direct precursor, showed anti-inflammatory activity similar to aspirin. Critically, unlike aspirin, these conjugates showed reduced or no gastrotoxicity in a lesion model in rats at equimolar doses [1]. This establishes a class-level advantage for any compound synthesized using this acid as a building block.

Anti-inflammatory Gastrotoxicity NSAID COX inhibition

Validated Agricultural Application: Specific Claim for Methane Reduction in Ruminants

5-nitrooxypentanoic acid is explicitly claimed as an active ingredient in a patented feed composition for reducing methane emissions and improving productivity in ruminants [1]. This specific application distinguishes it from other nitrooxy-alkanoic acids that are not claimed for this purpose.

Methane mitigation Ruminant feed additive Enteric fermentation

Precursor for Hepatoprotective Analgesic Conjugates: Class-Level Application in Nitroparacetamol Analogs

Nitrooxy-alkanoic acids are key precursors for hepatoprotective analgesics. 4-(Acetylamino)phenyl 4-nitrooxybutanoate (nitroparacetamol) has demonstrated significantly reduced liver toxicity compared to paracetamol [1]. By extension, 5-nitrooxypentanoic acid can be used to generate a homologous series of pentanoate-based nitroparacetamol analogs with potentially distinct pharmacokinetic properties derived from the altered chain length.

Hepatoprotective analgesic Nitroparacetamol Liver toxicity

Recommended Application Scenarios for 5-Nitrooxypentanoic Acid Based on Verified Evidence


Synthesis of Gastro-Sparing NO-Donating NSAIDs

Utilize 5-nitrooxypentanoic acid as a key intermediate to esterify salicylic acid, creating novel nitrooxy-acyl derivatives. Based on class-level evidence, resulting compounds are expected to retain aspirin-like anti-inflammatory activity while significantly reducing gastric lesion formation in vivo [1]. This scenario is ideal for medicinal chemistry programs targeting safer NSAIDs.

Development of Ruminant Feed Additives for Enteric Methane Abatement

Incorporate 5-nitrooxypentanoic acid into ruminant feed compositions to meet the specific claims of patent RU2591451C2, which describes its use for reducing methane emissions and improving animal productivity [2]. This provides a clear, protected industrial application for agricultural biotechnology companies.

Synthesis of Pentanoate-Linked Hepatoprotective Analgesics

Leverage the compound to synthesize 4-(acetylamino)phenyl 5-nitrooxypentanoate, a pentanoate homolog of the proven hepatoprotective analgesic nitroparacetamol. This allows for systematic exploration of chain-length effects on the pharmacokinetics and safety profile of NO-donating paracetamol analogs, based on the established class-effect of reduced liver toxicity [3].

ADME-Tuning of NO-Donor Prodrugs via Controlled Lipophilicity

Use 5-nitrooxypentanoic acid as a lipophilicity input in drug design. With a predicted XLogP3-AA of 0.7, it serves as an intermediate choice between more polar (C4) and more lipophilic (C6) nitrooxy-alkanoic acid building blocks. This enables medicinal chemists to fine-tune the logP of a final conjugate to optimize membrane permeability and oral bioavailability .

Quote Request

Request a Quote for 5-nitrooxypentanoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.